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Introduction
Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2

(TYK2), a member of the Janus kinase (JAK) family.[1][2][3] Unlike other JAK inhibitors that

bind to the highly conserved active site of the catalytic domain (JH1), deucravacitinib binds to

the regulatory pseudokinase domain (JH2).[1][4][5] This unique mechanism of action results in

high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), which is a

key differentiator from other approved JAK inhibitors.[1][3][6][7] Deucravacitinib's inhibition of

TYK2 blocks signaling of key cytokines such as interleukin-12 (IL-12), IL-23, and type I

interferons (IFNs), which are implicated in the pathogenesis of various immune-mediated

diseases.[1][5][6][8]

These application notes provide detailed protocols for in vitro assays to characterize the kinase

inhibition profile of deucravacitinib, focusing on its potency and selectivity for TYK2.

Deucravacitinib's Mechanism of Action
Deucravacitinib's allosteric inhibition of TYK2 is a novel approach to kinase modulation. By

binding to the JH2 domain, it locks the pseudokinase domain into an inhibitory conformation

with the catalytic JH1 domain, thereby preventing receptor-mediated activation and

downstream signaling.[1][5] This leads to the downregulation of the IL-23/TH17 pathway, IL-12

signaling, and the type 1 interferon pathway.[5]
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Figure 1: Deucravacitinib's Allosteric Inhibition of TYK2 Signaling.

Quantitative Data: In Vitro Inhibition and Selectivity
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Deucravacitinib demonstrates potent inhibition of TYK2 and high selectivity over other JAK

kinases in various in vitro assays.

Assay Type Target IC50 (nM) Reference

Probe Displacement

Assay
TYK2 0.2 [1]

In Vitro Kinase

Binding Assay
JAK1 >10,000 [1]

In Vitro Kinase

Binding Assay
JAK2 >10,000 [1]

In Vitro Kinase

Binding Assay
JAK3 >10,000 [1]

Cellular Signaling

Assay (IL-12)
TYK2 2-19 [1]

Cellular Signaling

Assay (IL-23)
TYK2 2-19 [1]

Cellular Signaling

Assay (IFN-α)
TYK2 2-19 [1]

Selectivity Profile:

Comparison Selectivity Fold Reference

TYK2 vs JAK1/3 (Cellular

Assay)
>100 [1][6]

TYK2 vs JAK2 (Cellular Assay) >2000 [1][6]

Experimental Protocols
Biochemical Assay: TYK2 Pseudokinase (JH2) Domain
Binding Assay
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This protocol is based on a fluorescence polarization (FP) competition assay to screen for

inhibitors that bind to the TYK2 JH2 domain.[4][9]

Objective: To determine the binding affinity (IC50) of deucravacitinib to the isolated TYK2 JH2

domain.

Materials:

Recombinant human TYK2 JH2 domain

Fluorescently labeled probe (JH2 probe 1)

Assay Buffer

Test compound (Deucravacitinib)

384-well microplate

Fluorescent microplate reader capable of measuring fluorescence polarization

Workflow:
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Prepare serial dilutions of Deucravacitinib

Add TYK2 JH2 domain, fluorescent probe, and Deucravacitinib to microplate wells

Incubate at room temperature

Measure fluorescence polarization

Calculate IC50 from dose-response curve

Click to download full resolution via product page

Figure 2: Workflow for TYK2 JH2 Domain Binding Assay.

Protocol:

Prepare a serial dilution of deucravacitinib in the appropriate solvent (e.g., DMSO).

In a 384-well plate, add the assay buffer.

Add the diluted deucravacitinib or vehicle control to the respective wells.

Add the fluorescently labeled JH2 probe to all wells.

Initiate the reaction by adding the recombinant TYK2 JH2 domain to all wells.

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes),

protected from light.
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Measure the fluorescence polarization using a microplate reader.

Plot the fluorescence polarization values against the logarithm of the deucravacitinib
concentration and fit the data to a sigmoidal dose-response curve to determine the IC50

value.

Cellular Assay: Whole Blood Assay for TYK2 and JAK
Pathway Inhibition
This protocol describes a method to assess the functional inhibition of TYK2 and other JAK

pathways in a physiologically relevant matrix.[1][3][7][10]

Objective: To measure the IC50 of deucravacitinib for the inhibition of cytokine-induced STAT

phosphorylation in whole blood.

Materials:

Fresh human whole blood

Cytokine stimulants:

IL-12 (for TYK2/JAK2 pathway)

IFN-α (for TYK2/JAK1 pathway)

IL-2 (for JAK1/JAK3 pathway)

Thrombopoietin (TPO) (for JAK2 pathway)

Test compound (Deucravacitinib)

Fixation and permeabilization buffers

Phycoerythrin (PE)-conjugated anti-phospho-STAT antibodies (e.g., pSTAT3, pSTAT5)

Flow cytometer

Workflow:
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Pre-incubate whole blood with serial dilutions of Deucravacitinib

Stimulate with specific cytokines (IL-12, IFN-α, IL-2, or TPO)

Fix and permeabilize cells

Stain with fluorescently labeled anti-phospho-STAT antibodies

Acquire data on a flow cytometer

Analyze pSTAT levels and calculate IC50

Click to download full resolution via product page

Figure 3: Workflow for Whole Blood Phospho-STAT Flow Cytometry Assay.

Protocol:

Collect fresh human whole blood in heparinized tubes.

Aliquot the blood into microtiter plates.

Add serial dilutions of deucravacitinib or vehicle control to the blood and pre-incubate.

Stimulate the samples with the appropriate cytokine (e.g., IL-12 for TYK2/JAK2) and

incubate at 37°C.
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Stop the stimulation by adding a fixation buffer.

Permeabilize the red blood cells and leukocytes.

Stain the cells with a fluorescently labeled antibody against the phosphorylated STAT protein

of interest (e.g., anti-pSTAT3 for IL-12 stimulation).

Acquire the samples on a flow cytometer, gating on the cell population of interest (e.g.,

lymphocytes or monocytes).

Determine the median fluorescence intensity (MFI) of the phospho-STAT signal.

Calculate the percent inhibition for each deucravacitinib concentration relative to the

stimulated and unstimulated controls.

Plot the percent inhibition against the logarithm of the deucravacitinib concentration to

determine the IC50 value.

Luminescent Kinase Assay for TYK2 Activity
This protocol outlines a general method for measuring the enzymatic activity of purified TYK2

and the inhibitory effect of deucravacitinib using a luminescence-based ATP detection system.

[11][12]

Objective: To determine the IC50 of deucravacitinib on the catalytic activity of the TYK2

enzyme.

Materials:

Purified recombinant TYK2 enzyme

TYK2 substrate peptide (e.g., IRS-1tide)

ATP

Kinase assay buffer

Test compound (Deucravacitinib)
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Luminescent kinase activity detection reagent (e.g., Kinase-Glo®)

96-well or 384-well white microplate

Luminometer

Workflow:

Add kinase buffer, substrate, ATP, and Deucravacitinib to microplate wells

Initiate the reaction by adding TYK2 enzyme

Incubate at 30°C

Add luminescent detection reagent to stop the reaction and generate a signal

Incubate at room temperature

Measure luminescence

Calculate IC50 from dose-response curve

Click to download full resolution via product page
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Figure 4: Workflow for Luminescent TYK2 Kinase Assay.

Protocol:

Prepare serial dilutions of deucravacitinib.

In a white microplate, add the kinase assay buffer, TYK2 substrate peptide, and ATP.

Add the diluted deucravacitinib or vehicle control.

Initiate the kinase reaction by adding the purified TYK2 enzyme.

Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

Stop the reaction and measure the remaining ATP by adding the luminescent kinase activity

detection reagent. This reagent depletes ATP and generates a light signal proportional to the

amount of ATP consumed.

Incubate at room temperature to stabilize the luminescent signal.

Measure the luminescence using a microplate reader. A lower signal indicates higher kinase

activity.

Plot the luminescence signal against the logarithm of the deucravacitinib concentration to

determine the IC50 value.

Conclusion
The provided protocols offer robust in vitro methods to characterize the inhibitory activity and

selectivity of deucravacitinib. The biochemical binding assay confirms its interaction with the

TYK2 pseudokinase domain, while the cellular whole blood assay provides a functional readout

in a more complex biological system. The luminescent kinase assay offers a direct measure of

enzymatic inhibition. Together, these assays are crucial for understanding the unique allosteric

mechanism of deucravacitinib and for the development of future selective kinase inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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